molecular formula C21H21N3O B2464969 (4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone CAS No. 439097-45-7

(4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone

Cat. No. B2464969
CAS RN: 439097-45-7
M. Wt: 331.419
InChI Key: NOKGFCFIINRVRT-UHFFFAOYSA-N
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Description

“(4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone” is a chemical compound that contains a pyrrole ring system . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives were prepared in a one-pot reaction with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone, or an ylidene-malononitrile .


Molecular Structure Analysis

The molecular structure of “(4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone” is complex, with a molecular formula of C21H26N4O3 . It has an average mass of 382.456 Da and a monoisotopic mass of 382.200500 Da .

Scientific Research Applications

Synthesis Methods and Derivatives

  • One-Pot Synthesis Techniques : An efficient one-pot synthetic procedure for pyrrole derivatives was developed, demonstrating the potential for economical and effective synthesis methods for compounds like (4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone (R. Kaur & Kapil Kumar, 2018).

  • Derivative Synthesis for Antimicrobial Activity : Synthesis of derivatives such as (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones showcased their good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. This indicates the potential of (4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone derivatives in antimicrobial applications (Satyender Kumar et al., 2012).

  • Insecticidal and Herbicidal Activities : Novel N-phenylpyrazolyl aryl methanones derivatives, which are structurally related to (4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone, have shown favorable herbicidal and insecticidal activities, suggesting potential agricultural applications (Baolei Wang et al., 2015).

  • Antibacterial Properties : Compounds like (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone, structurally similar to (4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone, have demonstrated significant antibacterial activity against human pathogenic bacteria (A. Nagaraj et al., 2018).

  • Synthesis of Pyrrolo[1,2-b]cinnolin-10-one Ring System : The reduction of related compounds has led to new synthesis methods for complex structures like the Pyrrolo[1,2-b]cinnolin-10-one ring system, which could be valuable in developing novel pharmaceutical compounds (A. Kimbaris & G. Varvounis, 2000).

Biological and Pharmacological Applications

  • Antifungal Activity : Novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives displayed promising antifungal activity, indicating the potential of (4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone in antifungal research and treatment (Hong-Shui Lv et al., 2013).

  • Potential in Cancer Research : Compounds such as 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives have shown similar antiproliferative activity against cancer cells compared to Paclitaxel, with little impact on normal cell lines. This suggests that derivatives of (4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone could be potential anticancer agents (Lan Lan et al., 2013).

properties

IUPAC Name

(4-phenylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c25-21(18-8-10-20(11-9-18)22-12-4-5-13-22)24-16-14-23(15-17-24)19-6-2-1-3-7-19/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKGFCFIINRVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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